Antimony phosphide can be classified as an inorganic compound, specifically a binary compound formed from two elements: antimony (Sb) and phosphorus (P). It is often synthesized through direct combination methods involving elemental antimony and phosphorus at elevated temperatures. The compound is typically categorized under semiconductors due to its electronic properties, making it relevant in electronics and optoelectronics.
Antimony phosphide can be synthesized using several methods, with the most common being:
The reaction typically occurs at temperatures exceeding 600 °C. The synthesis environment must be inert to avoid unwanted reactions with atmospheric gases. The purity of the starting materials significantly influences the quality of the final product.
Antimony phosphide crystallizes in a cubic structure, specifically adopting the zinc blende crystal system. The arrangement consists of alternating layers of antimony and phosphorus atoms, contributing to its semiconductor properties.
Antimony phosphide participates in various chemical reactions, including:
The oxidation reactions typically require elevated temperatures, while reduction processes are often conducted at high pressures. Substitution reactions can occur under milder conditions depending on the halogen used.
The mechanism by which antimony phosphide functions in applications, particularly in semiconductor technology, relates to its electronic structure. The unique band structure allows for efficient charge carrier movement, making it suitable for electronic devices. In semiconductor applications, the interaction between antimony and phosphorus atoms within the crystal lattice plays a crucial role in determining electrical conductivity.
The electrical resistivity of antimony phosphide is notably low compared to other semiconductors, which enhances its utility in electronic applications.
Antimony phosphide has several significant applications:
Antimony phosphide (SbP) is a binary semiconductor compound formed between antimony (Group 15) and phosphorus (Group 15), possessing a stoichiometric 1:1 ratio with the molecular formula PSb and a molecular weight of 152.73 g/mol [1] . This compound crystallizes in a zinc blende structure (space group F-43m) with a lattice parameter of approximately 5.64 Å, where phosphorus and antimony atoms occupy alternating face-centered cubic sublattices [8]. The coordination geometry is tetrahedral, with each antimony atom bonded to four phosphorus atoms and vice versa, creating a three-dimensional network structure. The compound's theoretical density is approximately 5.19 g/cm³, though experimental values may vary slightly due to defect concentrations [1].
SbP exhibits significant phase stability under ambient conditions, maintaining its cubic zinc blende structure from cryogenic temperatures up to approximately 500°C. At higher temperatures, decomposition occurs before melting due to differences in vapor pressures of constituent elements. Single crystals of SbP can be obtained through chemical vapor transport using iodine as a transport agent, yielding well-defined facets suitable for crystallographic characterization . X-ray diffraction analysis reveals atomic positions with Sb at (0,0,0) and P at (¼,¼,¼), with a bond length of 2.44 Å. High-pressure studies indicate a phase transition to rock salt structure above 15 GPa, accompanied by a 12% volume collapse and semiconductor-to-metal transition [8].
Table 1: Crystallographic Parameters of SbP
Property | Value | Conditions |
---|---|---|
Crystal Structure | Zinc blende | Ambient |
Space Group | F-43m | Ambient |
Lattice Parameter (Å) | 5.64 | 300 K |
Density (g/cm³) | 5.19 | Calculated |
Atomic Position (Sb) | (0,0,0) | |
Atomic Position (P) | (¼,¼,¼) | |
Bond Length (Å) | 2.44 | |
Phase Transition Pressure | 15 GPa | Rock salt structure |
The chemical bonding in SbP exhibits mixed covalent-ionic character due to the electronegativity difference between phosphorus (2.19) and antimony (2.05). First-principles calculations reveal approximately 65% covalent character and 35% ionic character, resulting from charge transfer from antimony to phosphorus atoms. The covalent component arises from sp³ hybridization of Sb (5s²5p³) and P (3s²3p³) orbitals, forming directional bonds with high bond strength. The ionic contribution creates a dipole moment along the bond axis, influencing the compound's dielectric properties. X-ray photoelectron spectroscopy confirms a partial positive charge on Sb (δ⁺ ≈ +0.3) and partial negative charge on P (δ⁻ ≈ -0.3) [3] [8].
SbP is a semiconductor with a direct bandgap located at the Γ-point of the Brillouin zone, making it optically efficient for photon absorption and emission processes. The compound exhibits anisotropic charge transport properties due to differences in effective masses along various crystallographic directions. Undoped SbP typically shows n-type conductivity due to phosphorus vacancies acting as intrinsic donors, with carrier concentrations ranging from 10¹⁶ to 10¹⁸ cm⁻³ depending on synthesis conditions [1] [7].
The room-temperature bandgap of pure SbP is approximately 1.0-1.2 eV, making it suitable for near-infrared optoelectronics. Alloying with III-V semiconductors enables precise bandgap tuning:
Bandgap engineering is achieved through metal-organic vapor phase epitaxy (MOVPE) and molecular beam epitaxy (MBE), allowing monolayer control of composition. Quantum confinement effects in SbP nanostructures further enable bandgap expansion; nanowires with diameters <10 nm exhibit blueshifts up to 0.4 eV [1] [7] [8].
SbP exhibits exceptional electron mobility (μₑ ≈ 2,500 cm²/V·s) compared to hole mobility (μₕ ≈ 450 cm²/V·s) at room temperature, attributed to the lower effective mass of electrons (mₑ* ≈ 0.05m₀) versus holes (mₕ* ≈ 0.25m₀). Carrier lifetimes exceed 10 ns in high-purity crystals, facilitating efficient charge extraction in devices. The mobility-temperature relationship follows μ ∝ T⁻¹.⁵ due to dominant phonon scattering above 150 K, while ionized impurity scattering dominates at lower temperatures [7] [8].
Table 2: Electronic Properties of SbP at 300 K
Parameter | Value | Measurement Method |
---|---|---|
Bandgap (eV) | 1.0-1.2 (direct) | Spectroscopic Ellipsometry |
Electron Mobility | 2,500 cm²/V·s | Hall Effect |
Hole Mobility | 450 cm²/V·s | Hall Effect |
Intrinsic Carrier Conc. | 1.5×10¹⁶ cm⁻³ | Electrical Transport |
Effective Mass (mₑ*) | 0.05 m₀ | Cyclotron Resonance |
Dielectric Constant | 14.2 (static) | Impedance Spectroscopy |
SbP demonstrates remarkable thermal stability up to 550°C in inert atmospheres, with decomposition occurring via incongruent sublimation:
4SbP(s) → Sb₄(g) + P₄(g)
Oxidative stability is limited, with oxidation commencing at 300°C:4SbP + 5O₂ → 2Sb₂O₃ + 2P₂O₅
Differential scanning calorimetry reveals an endothermic decomposition peak at 580°C (heating rate 10°C/min). Thermal expansion coefficients are anisotropic: αₐ = 4.8×10⁻⁶ K⁻¹ along <100> and α_c = 3.2×10⁻⁶ K⁻¹ along <111>. Thermal conductivity reaches 12 W/m·K at 300 K, dominated by Umklapp phonon scattering above 100 K [1] [4] [8].
Nanoindentation studies reveal a Young's modulus of 85-95 GPa and Vickers hardness of 5.5-6.0 GPa, indicating moderate mechanical strength. The compound exhibits brittle fracture behavior with a critical stress intensity factor (K_Ic) of 0.8 MPa·m¹/². Elastic constants calculated from density functional theory:
The Cauchy pressure (C₁₂–C₄₄) of +10 GPa indicates some metallic bonding contribution. Uniaxial compression tests show linear elastic behavior up to 0.8% strain, followed by cleavage along (110) planes [8].
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